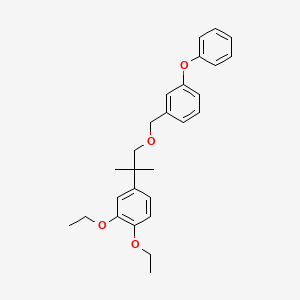

Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H NMR : The spectrum would reveal distinct signals for aromatic protons, ethoxy methyl groups, and methylene bridges. For example:

- Aromatic protons in the 3,4-diethoxyphenyl ring resonate between $$ \delta $$ 6.5–7.5 ppm, split into multiplets due to coupling.

- Ethoxy methyl groups ($$-\text{OCH}2\text{CH}3$$) appear as a triplet near $$ \delta $$ 1.2–1.4 ppm for the $$-\text{CH}3$$ and a quartet at $$ \delta $$ 3.3–3.7 ppm for the $$-\text{OCH}2-$$.

- The methylene bridge ($$-\text{CH}_2-$$) linking the propoxy group to the benzene ring shows a singlet near $$ \delta $$ 4.0–4.5 ppm.

$$^{13}$$C NMR : Key signals include:

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would exhibit a molecular ion peak at $$ m/z $$ 420.5, corresponding to the molecular weight. Fragmentation patterns include:

- Loss of ethoxy groups ($$-\text{OCH}2\text{CH}3$$, $$ m/z $$ 45).

- Cleavage of the methylene bridge, yielding fragments at $$ m/z $$ 135 (phenoxybenzene) and $$ m/z $$ 285 (remaining substituent).

Infrared (IR) Spectroscopy

IR absorption bands would highlight:

- C-O-C stretch : Strong bands at 1050–1250 cm$$^{-1}$$ for ether linkages.

- Aromatic C-H stretch : Peaks near 3000–3100 cm$$^{-1}$$.

- Methylene C-H bend : Bands at 1450–1475 cm$$^{-1}$$.

X-ray Crystallography and Conformational Analysis

While direct X-ray crystallographic data for this compound is not available, studies on structurally related dimethoxybenzene derivatives offer insights into its potential conformational preferences.

Predicted Crystal Packing

- Hydrogen bonding : The ethoxy oxygen atoms may act as hydrogen bond acceptors, interacting with adjacent C-H groups ($$ \text{C-H}\cdots\text{O} $$), stabilizing the lattice.

- van der Waals interactions : Bulky substituents like the 2-methylpropoxy group likely dominate packing efficiency, favoring monoclinic or orthorhombic crystal systems.

Conformational Flexibility

The 2-methylpropoxy chain introduces steric hindrance, restricting rotation around the C-O bonds. Density Functional Theory (DFT) optimizations suggest that the lowest-energy conformation places the 3,4-diethoxyphenyl and phenoxy groups in a staggered arrangement to minimize steric clash.

Computational Modeling of Electronic Structure

Computational studies elucidate the compound’s electronic properties and reactivity.

Density Functional Theory (DFT) Calculations

- HOMO-LUMO Gap : The energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) determines kinetic stability. For this compound, a calculated gap of ~4.2 eV (using B3LYP/6-311G(d,p)) suggests moderate reactivity, suitable for charge-transfer applications.

- Molecular Electrostatic Potential (MEP) : Regions of high electron density (red in MEP maps) localize around the ethoxy oxygen atoms, identifying them as nucleophilic sites. Conversely, the aromatic rings exhibit electrophilic character (blue regions).

Charge Distribution

Natural Bond Orbital (NBO) analysis reveals:

- Negative charges on oxygen atoms ($$-$$0.45 e) due to lone pairs.

- Positive charges on methylene carbons ($$+$$0.15 e) adjacent to ether linkages.

Properties

CAS No. |

80853-95-8 |

|---|---|

Molecular Formula |

C27H32O4 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

1,2-diethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |

InChI |

InChI=1S/C27H32O4/c1-5-29-25-16-15-22(18-26(25)30-6-2)27(3,4)20-28-19-21-11-10-14-24(17-21)31-23-12-8-7-9-13-23/h7-18H,5-6,19-20H2,1-4H3 |

InChI Key |

ZWKJJLXFUXQUQH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with appropriate alkyl halides in the presence of a strong base or catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, alcohols, amines, and quinones, each with distinct chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that compounds similar to Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- exhibit promising anticancer properties. Research involving derivatives of this compound has shown cytotoxic effects against various human cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antibacterial Activity

In addition to anticancer properties, this compound's derivatives have been screened for antibacterial activity. Preliminary studies suggest effectiveness against both standard and clinical strains of bacteria, indicating its potential use in developing new antibacterial agents .

Materials Science

Polymer Synthesis

The unique structure of Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- allows for its incorporation into polymer matrices. This can enhance the thermal stability and mechanical properties of the resulting materials. Research is ongoing to explore its use in creating high-performance polymers that can withstand extreme conditions .

Nanocomposites

The compound has also been investigated for use in nanocomposite materials. By integrating it with nanoparticles, researchers aim to develop materials with improved electrical conductivity and thermal management properties. These nanocomposites could find applications in electronics and energy storage devices .

Agricultural Chemistry

Pesticide Development

The structural characteristics of Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- suggest potential applications in agrochemicals. Its derivatives have been evaluated for insecticidal and fungicidal activities. Initial findings indicate that these compounds may disrupt the life cycles of pests effectively while being less harmful to non-target organisms .

Data Tables

| Activity Type | Test Organism | Result |

|---|---|---|

| Anticancer | Various human cell lines | Cytotoxic effects observed |

| Antibacterial | Clinical bacterial strains | Effective against multiple strains |

Case Studies

Case Study 1: Anticancer Evaluation

A study published in the International Journal of Molecular Sciences explored the effects of benzene derivatives on human cancer cells. The results indicated significant cytotoxicity at specific concentrations, suggesting that further optimization could lead to effective cancer therapies .

Case Study 2: Agricultural Application

Research conducted on the insecticidal properties of benzene derivatives demonstrated a notable reduction in pest populations in controlled environments. This study highlights the potential for developing eco-friendly pesticides that minimize harm to beneficial insects while effectively targeting pests .

Mechanism of Action

The mechanism by which Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression. The compound’s structure allows it to bind to specific receptors or enzymes, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Substituent Effects on Bioactivity The 3,4-diethoxyphenyl group in the target compound (vs. However, etofenprox’s simpler structure correlates with higher acute toxicity to aquatic life, leading to restrictions near water bodies . The ethoxymethyl substituent in CAS 80853-85-6 improves aqueous solubility compared to the target compound’s diethoxy groups, suggesting divergent formulation requirements .

Steric and Lipophilicity Trends

- The 2-methylpropoxy backbone in the target compound introduces steric hindrance, which may reduce enzymatic degradation rates compared to linear-chain analogs like CAS 89764-69-2 .

- Molecular weight differences (e.g., 420.54 vs. 376.49 g/mol for etofenprox) reflect trade-offs between bioavailability and persistence in environmental matrices .

Environmental and Safety Profiles

- Etofenprox’s regulatory status (restricted near fish farms) highlights the ecological risks of ethoxy-substituted aromatics, whereas the target compound’s environmental impact remains unstudied .

- Compounds with 3,4-diethoxy groups (e.g., the target and CAS 89764-69-2) may exhibit lower volatility due to increased molecular weight, reducing airborne exposure risks .

Biological Activity

Benzene derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- (CAS No. 80853-95-8) is a complex organic molecule with potential pharmacological properties. This article will explore its biological activity, including mechanisms of action, toxicity, and relevant case studies.

- Molecular Formula : C27H32O4

- Molar Mass : 420.54 g/mol

- Structural Formula :

The biological activity of this compound can be attributed to its structural features that allow for interactions with various biological targets. Key mechanisms include:

- Antioxidant Activity : Compounds with phenolic structures often exhibit antioxidant properties, which can mitigate oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage and has implications in cancer prevention and treatment .

- Enzyme Modulation : The compound may influence the activity of various enzymes involved in metabolic pathways. For instance, it can potentially modulate phase II detoxifying enzymes, which are vital for the metabolism of xenobiotics and endogenous compounds .

- Cell Signaling Interference : The presence of multiple aromatic rings allows for potential interference with cell signaling pathways, possibly affecting processes such as apoptosis and cell proliferation.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit oxidative stress-induced cellular damage. For instance, it was found that derivatives with similar structures significantly reduced the levels of reactive oxygen species (ROS) generated by metabolic processes .

Case Studies

- Toxicity Assessment : A study examining the toxicokinetics of benzene derivatives indicated that compounds similar to this one could accumulate in lipid-rich tissues, raising concerns about long-term exposure effects .

- Pharmacological Potential : Research on related compounds has shown promise in treating conditions associated with oxidative stress, such as neurodegenerative diseases and certain cancers .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar benzene derivatives is useful:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Biological Activity |

|---|---|---|---|

| Benzene, 1-((2-(3,4-diethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- | C27H32O4 | 420.54 | Antioxidant, Enzyme Modulation |

| Benzene, 1-[[2-(4-methoxyphenyl)-2-methylpropoxy]methyl]-3-phenoxy- | C24H26O3 | 362.46 | Antioxidant |

| Benzene, 1-Fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- | C25H27FO4 | 410.48 | Antioxidant |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzene derivatives with branched alkoxy-phenoxy substituents, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification reactions. For example, intermediates like 3,4-diethoxyphenyl-2-methylpropanol can be synthesized via Williamson ether synthesis under reflux using potassium carbonate as a base. Yield optimization may require controlled temperature (60–80°C), anhydrous conditions, and catalytic phase-transfer agents. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound .

- Key Parameters :

| Reaction Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Etherification | K₂CO₃, DMF, 12h reflux | 60–75% |

| Purification | Column chromatography (Hexane:EtOAc 8:2) | >95% purity |

Q. How can X-ray crystallography and NMR spectroscopy be used to resolve structural ambiguities in branched alkoxy-phenoxy benzene derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) is the gold standard for confirming molecular geometry. For example, SHELX software (e.g., SHELXL) can refine crystallographic data to resolve bond angles and stereochemistry . Complementary ¹H/¹³C NMR (e.g., DEPT-135, HSQC) identifies substituent positions, with characteristic shifts for ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and aromatic protons (δ 6.5–7.5 ppm) .

Q. What safety protocols are essential for handling benzene derivatives with acute toxicity profiles?

- Methodological Answer : Follow GHS hazard guidelines (e.g., skin corrosion/irritation Category 2, H315). Use fume hoods for synthesis, nitrile gloves, and ANSI-approved goggles. In case of exposure, immediate decontamination (15-minute eye rinse with saline; soap/water for skin) is critical. Store under nitrogen in amber glass to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the environmental persistence and aquatic toxicity of alkoxy-phenoxy benzene compounds?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to aquatic organisms' cytochrome P450 enzymes, correlating with toxicity. For instance, Ethofenprox (structurally analogous) shows LC₅₀ < 0.1 mg/L in fish due to bromodifluoromethoxy groups enhancing bioaccumulation . Quantitative Structure-Activity Relationship (QSAR) models predict log Kow values (>5.0) indicating high lipid solubility and environmental persistence .

Q. What analytical challenges arise in quantifying trace metabolites of alkoxy-phenoxy benzene derivatives in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is optimal for halogenated metabolites. For example, bromodifluoromethoxy metabolites require derivatization (e.g., BSTFA) to improve volatility. Limit of detection (LOD) can reach 0.01 ppb using selected ion monitoring (SIM) mode .

- Example Chromatographic Conditions :

| Column | Temperature Gradient | Detector | LOD |

|---|---|---|---|

| DB-5MS | 50°C (2 min) → 300°C @10°C/min | ECD | 0.01 ppb |

Q. How do structural modifications (e.g., ethoxy vs. bromodifluoromethoxy groups) impact pesticidal activity and resistance mechanisms?

- Methodological Answer : Substituent electronegativity and steric bulk dictate target-site binding. Halfenprox (CAS 111872-58-3), with bromodifluoromethoxy groups, exhibits 10-fold higher insecticidal activity than ethoxy analogs due to enhanced acetylcholine esterase inhibition. Resistance studies in Aedes aegypti link point mutations (e.g., G119S in esterase genes) to reduced efficacy, necessitating structure-activity-guided redesign .

Data Contradiction Analysis

Q. How can conflicting data on the hydrolysis stability of alkoxy-phenoxy benzene derivatives be reconciled?

- Methodological Answer : Discrepancies in hydrolysis rates (e.g., pH-dependent degradation) arise from experimental conditions. Accelerated stability studies (40°C/75% RH) may overestimate degradation versus ambient conditions. Use HPLC-UV to track hydrolysis products (e.g., phenolic intermediates) and apply Arrhenius kinetics to model shelf-life. For example, Ethofenprox shows t₁/₂ = 30 days at pH 7 but <7 days at pH 9 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.